(S)-N-(2,6-Dimethylphenyl)-2-(4-(2-hydroxy-3-((2-methoxyphenyl)amino)propyl)piperazin-1-yl)acetamide
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Overview
Description
(S)-N-(2,6-Dimethylphenyl)-2-(4-(2-hydroxy-3-((2-methoxyphenyl)amino)propyl)piperazin-1-yl)acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its intricate molecular structure, which includes multiple functional groups that contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N-(2,6-Dimethylphenyl)-2-(4-(2-hydroxy-3-((2-methoxyphenyl)amino)propyl)piperazin-1-yl)acetamide typically involves multiple steps, starting from readily available starting materials. The key steps in the synthesis include:
Formation of the Piperazine Ring: The piperazine ring is synthesized through a cyclization reaction involving appropriate diamines and dihalides under basic conditions.
Introduction of the Hydroxy and Methoxy Groups: The hydroxy and methoxy groups are introduced through selective functionalization reactions, such as hydroxylation and methylation, using specific reagents and catalysts.
Coupling with the Dimethylphenyl Group: The final step involves coupling the functionalized piperazine ring with the dimethylphenyl group through an amide bond formation reaction, typically using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
(S)-N-(2,6-Dimethylphenyl)-2-(4-(2-hydroxy-3-((2-methoxyphenyl)amino)propyl)piperazin-1-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC or KMnO4.
Reduction: The carbonyl group can be reduced back to a hydroxy group using reducing agents like NaBH4 or LiAlH4.
Substitution: The methoxy group can undergo nucleophilic substitution reactions with strong nucleophiles like NaOH or KOH.
Common Reagents and Conditions
Oxidation: PCC, KMnO4, H2O2
Reduction: NaBH4, LiAlH4
Substitution: NaOH, KOH
Major Products Formed
Oxidation: Formation of carbonyl derivatives
Reduction: Formation of hydroxy derivatives
Substitution: Formation of substituted derivatives with different functional groups
Scientific Research Applications
(S)-N-(2,6-Dimethylphenyl)-2-(4-(2-hydroxy-3-((2-methoxyphenyl)amino)propyl)piperazin-1-yl)acetamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, such as acting as a drug candidate for treating specific diseases.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (S)-N-(2,6-Dimethylphenyl)-2-(4-(2-hydroxy-3-((2-methoxyphenyl)amino)propyl)piperazin-1-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on the cell surface, leading to changes in cellular signaling.
Altering Gene Expression: Influencing the expression of genes involved in various biological processes.
Comparison with Similar Compounds
Similar Compounds
- (S)-N-(2,6-Dimethylphenyl)-2-(4-(2-hydroxy-3-((2-methoxyphenyl)amino)propyl)piperazin-1-yl)acetamide
- ®-N-(2,6-Dimethylphenyl)-2-(4-(2-hydroxy-3-((2-methoxyphenyl)amino)propyl)piperazin-1-yl)acetamide
- N-(2,6-Dimethylphenyl)-2-(4-(2-hydroxy-3-((2-methoxyphenyl)amino)propyl)piperazin-1-yl)acetamide
Uniqueness
This compound is unique due to its specific stereochemistry, which can significantly influence its biological activity and chemical reactivity. The presence of multiple functional groups also allows for diverse chemical modifications and applications.
Properties
Molecular Formula |
C24H35N4O3+ |
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Molecular Weight |
427.6 g/mol |
IUPAC Name |
N-(2,6-dimethylphenyl)-2-[4-[(2S)-2-hydroxy-3-(2-methoxyanilino)propyl]piperazin-1-ium-1-yl]acetamide |
InChI |
InChI=1S/C24H34N4O3/c1-18-7-6-8-19(2)24(18)26-23(30)17-28-13-11-27(12-14-28)16-20(29)15-25-21-9-4-5-10-22(21)31-3/h4-10,20,25,29H,11-17H2,1-3H3,(H,26,30)/p+1/t20-/m0/s1 |
InChI Key |
YDDSXCLGKPPQBF-FQEVSTJZSA-O |
Isomeric SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C[NH+]2CCN(CC2)C[C@H](CNC3=CC=CC=C3OC)O |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C[NH+]2CCN(CC2)CC(CNC3=CC=CC=C3OC)O |
Origin of Product |
United States |
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